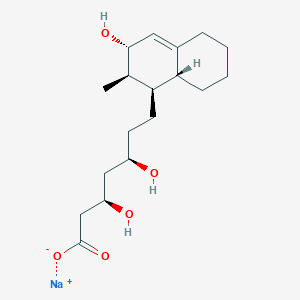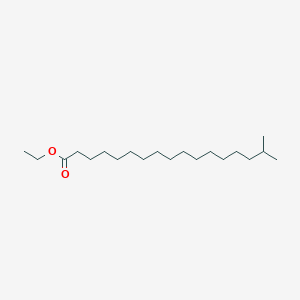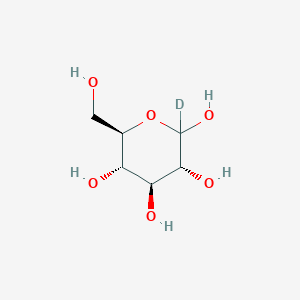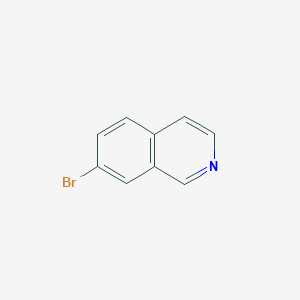
D-glyceraldehyde
Overview
Description
D-Glyceraldehyde, also known as D-glyceral or D-aldose, is a monosaccharide that is a major component of the metabolism of carbohydrates. It is a three-carbon sugar and is the simplest form of aldehyde. This compound is produced in a variety of ways, and is used in many biochemical processes. It is also a common intermediate in the synthesis of other carbohydrates and can be used as a starting material for the production of many other compounds.
Scientific Research Applications
1. Metabolism and Enzymatic Action
D-glyceraldehyde plays a crucial role in liver metabolism, primarily through phosphorylation by triokinase. This process is essential in the metabolism of fructose and its incorporation into the common glycolytic pathway (Sillero, Sillero, & Sols, 1969).
2. Influence on Pancreatic β-cell Function
Studies have shown that this compound stimulates insulin release from pancreatic β-cells. However, unlike glucose, it seems to stimulate β-cells through mechanisms not involving its glycolytic metabolism (Best, Elliott, & Davies, 1997).
3. Ligand Binding Properties in Biochemistry
This compound-3-phosphate dehydrogenase (G3PDH), a crucial enzyme in glycolysis, exhibits unique ligand binding properties when interacted with this compound. Studies involving this interaction have led to discoveries about enzyme behavior and function (Ho & Tsou, 1979).
4. Effects on Oxidative Stress and Beta Cell Function
Research indicates that this compound can form reactive oxygen species (ROS) in pancreatic islets, affecting beta cell function and leading to oxidative stress. This finding has implications for understanding glucose toxicity in beta cells exposed to high glucose concentrations (Takahashi et al., 2004).
5. Synthetic Applications in Medicine and Nature Products
D-(R)-Glyceraldehyde acetonide is used in synthesizing various medicines and natural products. The method of synthesis and its Wittig reaction stereoselectivity have been explored, enhancing understanding of its application in pharmaceuticals (Yang De-yu, 2006).
Mechanism of Action
Target of Action
D-Glyceraldehyde, also known as D-(+)-Glyceraldehyde, is a simple sugar and an intermediate in several central metabolic pathways . It primarily targets enzymes involved in these pathways, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . GAPDH plays a crucial role in glycolysis, a metabolic pathway that breaks down glucose to produce energy .
Mode of Action
This compound interacts with its target enzymes to facilitate various biochemical reactions. For instance, in the glycolytic pathway, this compound is converted to glyceraldehyde 3-phosphate . This conversion is catalyzed by the enzyme triose phosphate isomerase .
Biochemical Pathways
This compound is involved in several biochemical pathways, including glycolysis and gluconeogenesis . In glycolysis, it is converted to glyceraldehyde 3-phosphate, which is then further metabolized to generate ATP, the cell’s main energy currency . In gluconeogenesis, it acts as an intermediate in the synthesis of glucose .
Pharmacokinetics
Its metabolism likely occurs via the glycolytic pathway, and it is probably eliminated through cellular respiration and other metabolic processes .
Result of Action
The action of this compound in the glycolytic pathway results in the production of ATP, providing energy for various cellular processes . Additionally, its role in gluconeogenesis contributes to maintaining blood glucose levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other metabolites and enzymes can affect its participation in metabolic pathways . Additionally, conditions such as pH and temperature can impact the rate of the biochemical reactions it is involved in .
Biochemical Analysis
Biochemical Properties
D-Glyceraldehyde is involved in the glycolytic pathway, where it is converted to 1,3-diphosphoglycerate by the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This reaction involves the oxidation of the aldehyde to a carboxylic acid by NAD+ and the joining of the carboxylic acid and an orthophosphate to form the acyl-phosphate product .
Cellular Effects
This compound influences cell function through its role in glycolysis, a critical metabolic pathway. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, GAPDH, the enzyme that catalyzes the conversion of this compound, has been implicated in membrane transport, membrane fusion, microtubule assembly, phosphotransferase activities, nuclear RNA export, DNA replication, and DNA repair .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 1,3-diphosphoglycerate by GAPDH. This reaction is the sum of two processes: the oxidation of the aldehyde to a carboxylic acid by NAD+ and the joining of the carboxylic acid and an orthophosphate to form the acyl-phosphate product .
Metabolic Pathways
This compound is a key intermediate in the glycolytic pathway, one of the most fundamental metabolic pathways in cells. It interacts with the enzyme GAPDH, which catalyzes its conversion to 1,3-diphosphoglycerate .
properties
IUPAC Name |
(2R)-2,3-dihydroxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196464 | |
| Record name | Glyceraldehyde, D- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | D-Glyceraldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13697 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
453-17-8 | |
| Record name | (+)-Glyceraldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceraldehyde, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-glyceraldehyde | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02536 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-glyceraldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glyceraldehyde, D- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(+)-glyceraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERALDEHYDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41A680M0WB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: D-Glyceraldehyde, unlike fructose, enters the glycolytic/gluconeogenic pathway at the triose phosphate level, primarily as this compound 3-phosphate. []
A: Triokinase catalyzes the phosphorylation of this compound to this compound 3-phosphate, allowing it to enter the glycolytic pathway and contribute to lactate production. [, ]
A: this compound, similar to fructose and glycerol, causes a significant depletion of ATP in hepatocytes. This is attributed to the accumulation of phosphorylated intermediates, particularly fructose 1-phosphate, during its metabolism. []
A: this compound stimulates insulin secretion in HIT-T15 insulinoma cells. This effect is independent of its metabolism and potentially involves electrogenic transport across the plasma membrane, leading to depolarization and calcium influx. Interestingly, L-glyceraldehyde also exhibits this effect. []
ANone: The molecular formula of this compound is C3H6O3 and its molecular weight is 90.08 g/mol.
A: Infrared and nuclear magnetic resonance (NMR) spectroscopies are valuable tools for analyzing the structure and composition of this compound. These techniques have been used to investigate the equilibrium between its aldehydic and dimeric forms. [] Additionally, UV spectroscopy can be employed to study this compound 3-phosphate dehydrogenase, particularly when using chromophoric organomercurials. []
A: this compound primarily exists in a dimeric form (2,5-dihydroxy-3,6-dihydroxymethyl-1,4-dioxane) in solution, with a minor proportion present in the aldehydic form. [] The stability of different diastereoisomers is influenced by intramolecular hydrogen bonding and anomeric effects. []
A: this compound serves as a substrate for 1-deoxy-D-xylulose 5-phosphate synthase (DXP synthase) in the methylerythritol phosphate pathway. DXP synthase catalyzes the condensation of this compound 3-phosphate and pyruvate to produce 1-deoxy-D-xylulose 5-phosphate, a precursor for isoprenoid biosynthesis. []
A: The stereochemistry of this compound plays a significant role in determining the diastereoselectivity of reactions. For example, the addition of diazomethane to various this compound derivatives consistently favors the formation of syn cycloadducts, regardless of the double bond's Z/E configuration or substituents. []
A: Density functional theory (DFT) calculations are employed to investigate the stereochemistry and energetics of reactions involving this compound. For instance, DFT calculations have been used to understand the diastereoselectivity of cycloaddition reactions between diazomethane and this compound derivatives, revealing the importance of the chiral dixolane center in influencing the stereochemical outcome. []
A: TDDFT calculations have been instrumental in simulating the electronic absorption, circular dichroism, and anisotropy spectra of this compound. These calculations have provided insights into the excitation wavelengths of various conformers and helped interpret the observed spectral features. []
A: Phosphorylation of this compound at the C3 position to form this compound 3-phosphate significantly enhances its reactivity with KDPG aldolase compared to the non-phosphorylated form. This highlights the importance of the phosphate group for both substrate recognition and catalytic efficiency. []
ANone: While specific formulation strategies weren't discussed in the context of this compound, it's worth noting that the stability of this compound in solution is influenced by factors such as pH, temperature, and the presence of other molecules.
A: Studies in perfused pig and rat livers demonstrate that this compound can stimulate ethanol oxidation. This effect is likely linked to its role as a metabolite of fructose, which is known to enhance ethanol metabolism. [, ]
A: Research on rat pancreatic islets indicates that this compound can stimulate insulin release in both young and old animals. This suggests that age-related decline in glucose-stimulated insulin secretion might involve changes in metabolic steps preceding triose metabolism. []
ANone: Specific information on resistance mechanisms related to this compound isn't provided in the research papers.
ANone: While the provided research doesn't focus on toxicological data, it's crucial to handle this compound with care and follow appropriate safety measures when working with this compound.
ANone: The provided research papers primarily focus on the biochemical and metabolic aspects of this compound, and they don't delve into questions related to drug delivery, biomarkers, analytical methods, environmental impact, or the other topics listed in this section.
ANone: The discovery and early characterization of this compound represent significant milestones in biochemistry. Its role in glycolysis, a fundamental metabolic pathway, has been extensively studied. Furthermore, research on this compound has contributed to our understanding of enzyme mechanisms, metabolic regulation, and the evolution of metabolic pathways.
A: The study of this compound extends beyond biochemistry and finds applications in various disciplines. For instance, its use in organic synthesis, particularly in asymmetric reactions, highlights its versatility. [, ] Moreover, its role as a building block for complex carbohydrates underscores its importance in carbohydrate chemistry. Research on this compound benefits from the synergy between different fields, including biochemistry, organic chemistry, and computational chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

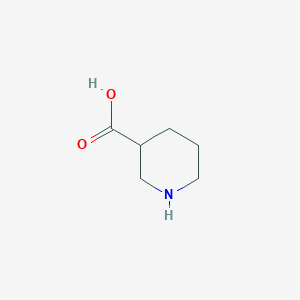

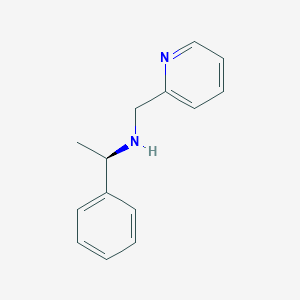
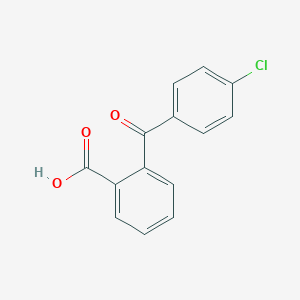


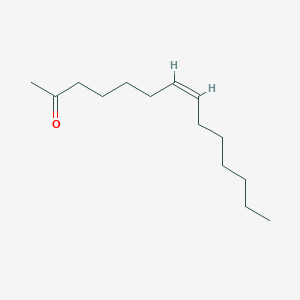
![2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine](/img/structure/B118846.png)
